molecular formula C8H5FN2O2 B1294223 5-Fluoro-2-nitrophenylacetonitrile CAS No. 3456-75-5

5-Fluoro-2-nitrophenylacetonitrile

Cat. No.: B1294223
CAS No.: 3456-75-5
M. Wt: 180.14 g/mol
InChI Key: YETOJTGGLXHUCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylacetonitrile: is an organic compound with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and a nitrile group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenylacetonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It can be used to investigate the interactions of such compounds with enzymes and other biomolecules .

Medicine: While not directly used as a therapeutic agent, this compound can be used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity .

Mechanism of Action

While the mechanism of action for 5-Fluoro-2-nitrophenylacetonitrile is not explicitly stated, it’s worth noting that similar compounds, such as 5-fluorouracil, work by inhibiting essential biosynthetic processes or by being incorporated into macromolecules such as DNA and RNA, inhibiting their normal function .

Safety and Hazards

5-Fluoro-2-nitrophenylacetonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised against food, drug, pesticide, or biocidal product use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylacetonitrile typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst use. The use of cuprous chloride or cuprous bromide as catalysts can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-Fluoro-2-nitrophenylacetonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where it can be converted to various functional groups such as amides or carboxylic acids.

    Oxidation: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide in dimethylformamide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Reduction: 5-Fluoro-2-aminophenylacetonitrile.

    Substitution: 5-Fluoro-2-nitrophenylacetamide or 5-Fluoro-2-nitrobenzoic acid.

    Oxidation: 5-Fluoro-2-nitrosophenylacetonitrile.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrophenylacetonitrile
  • 4-Fluoro-2-nitrophenylacetonitrile
  • 5-Chloro-2-nitrophenylacetonitrile

Comparison: Compared to similar compounds, 5-Fluoro-2-nitrophenylacetonitrile is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the fluorine atom at the 5-position can enhance the compound’s stability and reactivity compared to its chloro-substituted analog .

Properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOJTGGLXHUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188096
Record name Acetonitrile, 2-(5-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3456-75-5
Record name 5-Fluoro-2-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3456-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(5-fluoro-2-nitrophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2-(5-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3456-75-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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